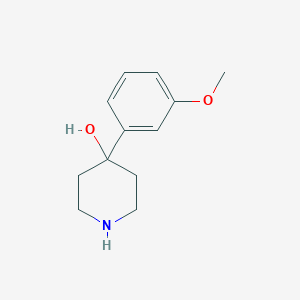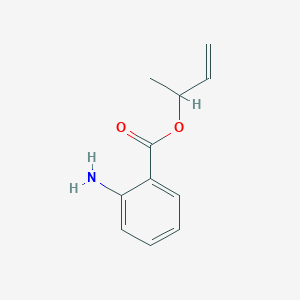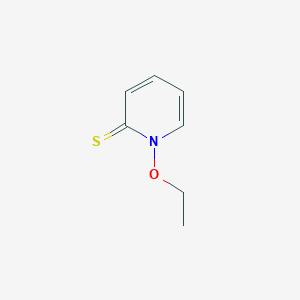
1-Ethoxypyridine-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxypyridine-2(1H)-thione, also known as EPT, is a heterocyclic organic compound that belongs to the family of pyridine derivatives. EPT has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. In
Wirkmechanismus
The mechanism of action of 1-Ethoxypyridine-2(1H)-thione is not fully understood. However, studies have suggested that 1-Ethoxypyridine-2(1H)-thione may exhibit its biological activities through the inhibition of enzymes, such as thioredoxin reductase and acetylcholinesterase. 1-Ethoxypyridine-2(1H)-thione has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
1-Ethoxypyridine-2(1H)-thione has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-Ethoxypyridine-2(1H)-thione can inhibit the growth of cancer cells and bacteria. 1-Ethoxypyridine-2(1H)-thione has also been found to induce apoptosis in cancer cells and inhibit acetylcholinesterase activity. In vivo studies have shown that 1-Ethoxypyridine-2(1H)-thione can reduce tumor growth in mice and exhibit insecticidal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Ethoxypyridine-2(1H)-thione in lab experiments is its high solubility in water and organic solvents, which makes it easy to handle and manipulate. 1-Ethoxypyridine-2(1H)-thione is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 1-Ethoxypyridine-2(1H)-thione is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research of 1-Ethoxypyridine-2(1H)-thione. One direction is to explore the potential of 1-Ethoxypyridine-2(1H)-thione as a drug candidate for the treatment of cancer, viral infections, and bacterial infections. Another direction is to investigate the use of 1-Ethoxypyridine-2(1H)-thione as a precursor for the synthesis of metal sulfide nanoparticles with potential applications in material sciences. Additionally, further studies are needed to fully understand the mechanism of action of 1-Ethoxypyridine-2(1H)-thione and its potential toxicity.
Synthesemethoden
1-Ethoxypyridine-2(1H)-thione can be synthesized through different methods, including the reaction of 2-chloropyridine with sodium ethoxide or the reaction of 2-mercaptopyridine with ethyl iodide. The latter method is preferred due to its high yield and simplicity. The reaction involves the addition of ethyl iodide to 2-mercaptopyridine in the presence of a base, followed by the elimination of hydrogen iodide to form 1-Ethoxypyridine-2(1H)-thione.
Wissenschaftliche Forschungsanwendungen
1-Ethoxypyridine-2(1H)-thione has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. In the pharmaceutical industry, 1-Ethoxypyridine-2(1H)-thione has been found to exhibit antitumor, antiviral, and antibacterial activities. In agrochemicals, 1-Ethoxypyridine-2(1H)-thione has been used as a fungicide and insecticide. In material sciences, 1-Ethoxypyridine-2(1H)-thione has been used as a precursor for the synthesis of metal sulfide nanoparticles.
Eigenschaften
CAS-Nummer |
185507-87-3 |
|---|---|
Produktname |
1-Ethoxypyridine-2(1H)-thione |
Molekularformel |
C7H9NOS |
Molekulargewicht |
155.22 g/mol |
IUPAC-Name |
1-ethoxypyridine-2-thione |
InChI |
InChI=1S/C7H9NOS/c1-2-9-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3 |
InChI-Schlüssel |
UVAXQYFJQMHKJP-UHFFFAOYSA-N |
SMILES |
CCON1C=CC=CC1=S |
Kanonische SMILES |
CCON1C=CC=CC1=S |
Synonyme |
2(1H)-Pyridinethione,1-ethoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




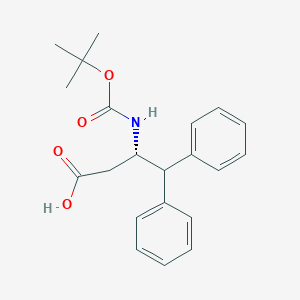
![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)
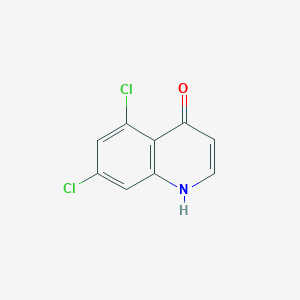



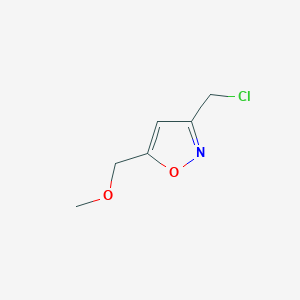
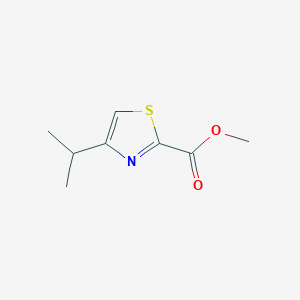
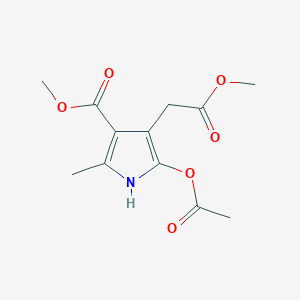
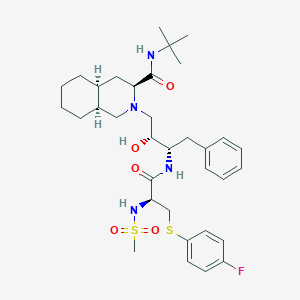
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)
